3-Cyclohexyl-5-(phenylmethylthio)-1,2,4-triazol-4-amine
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Overview
Description
3-cyclohexyl-5-(phenylmethylthio)-1,2,4-triazol-4-amine is an aryl sulfide.
Scientific Research Applications
Green Synthesis and Photophysical Properties
A study by Guo et al. (2021) explored a metal- and oxidant-free approach for synthesizing structurally diverse 1H-1,2,4-triazol-3-amines, including 3-Cyclohexyl-5-(phenylmethylthio)-1,2,4-triazol-4-amine. This method, involving C-N and C-S bond cleavage and formation, is environmentally friendly and applicable on a gram scale. The synthesized compounds exhibited fluorescence and aggregation-induced emission (AIE) properties, suggesting potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Crystal Structure Analysis
Wawrzycka et al. (2000) conducted a structural analysis of a related compound, N-phenyl amide of 1-(3-ethylthio-1,2,4-triazol-5-yl)-4-cyclohexene-2-carboxylic acid, using 1H NMR spectroscopy and X-ray crystallography. This study provides insights into the crystal structure and bonding interactions of triazole derivatives, which could inform the development of new materials or drugs (Wawrzycka et al., 2000).
Biological Activity Screening
In 2012, Pachuta-Stec et al. investigated the microbiological and pharmacological activities of N-substituted amides of related triazole compounds. This research highlights the potential for these compounds in the development of new pharmaceuticals or antimicrobial agents (Pachuta-Stec et al., 2012).
Synthesis Techniques and Antimicrobial Activities
Idrees et al. (2019) reported on the synthesis of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. The synthesized compounds were screened for antimicrobial activities, offering insights into the potential medical applications of triazole derivatives (Idrees et al., 2019).
Properties
Molecular Formula |
C15H20N4S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-cyclohexyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H20N4S/c16-19-14(13-9-5-2-6-10-13)17-18-15(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2 |
InChI Key |
LCBOTHXQLDLJKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC3=CC=CC=C3 |
solubility |
15.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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